molecular formula C15H14O3 B13781310 2H-1-Benzopyran-4,7-diol, 3,4-dihydro-2-phenyl- CAS No. 72594-23-1

2H-1-Benzopyran-4,7-diol, 3,4-dihydro-2-phenyl-

Cat. No.: B13781310
CAS No.: 72594-23-1
M. Wt: 242.27 g/mol
InChI Key: KYPVDKAIGIDYLB-UHFFFAOYSA-N
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Description

3,4-Dihydro-2-phenyl-2H-1-benzopyran-4,7-diol, also known as 2-Phenylchroman, is a member of the flavan class of compounds. It is characterized by a 3,4-dihydro-2-phenyl-2H-1-benzopyran skeleton with hydroxyl groups at the 4 and 7 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2-phenyl-2H-1-benzopyran-4,7-diol typically involves the cyclization of appropriate precursors. One common method is the acid-catalyzed cyclization of 2’-hydroxychalcones. The reaction conditions often include the use of strong acids such as hydrochloric acid or sulfuric acid under reflux .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation of flavones or flavanones. These processes are optimized for higher yields and purity, often using metal catalysts like palladium on carbon (Pd/C) under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2-phenyl-2H-1-benzopyran-4,7-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dihydro-2-phenyl-2H-1-benzopyran-4,7-diol has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2-phenyl-2H-1-benzopyran-4,7-diol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-2-phenyl-2H-1-benzopyran-4,7-diol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in research .

Properties

CAS No.

72594-23-1

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

2-phenyl-3,4-dihydro-2H-chromene-4,7-diol

InChI

InChI=1S/C15H14O3/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-8,13-14,16-17H,9H2

InChI Key

KYPVDKAIGIDYLB-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C=C(C=C2)O)OC1C3=CC=CC=C3)O

Origin of Product

United States

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